(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a benzopyranone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-6-phenyl-4H-1-benzopyran-4-one in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-4H-1-benzopyran-4-one
- 6-Phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- 1,3-Benzodioxole derivatives
Uniqueness
(E)-2,3-Dihydro-3-(1,3-benzodioxol-5-ylmethylene)-6-phenyl-4H-1-benzopyran-4-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
130688-97-0 |
---|---|
Molekularformel |
C23H16O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(3E)-3-(1,3-benzodioxol-5-ylmethylidene)-6-phenylchromen-4-one |
InChI |
InChI=1S/C23H16O4/c24-23-18(10-15-6-8-21-22(11-15)27-14-26-21)13-25-20-9-7-17(12-19(20)23)16-4-2-1-3-5-16/h1-12H,13-14H2/b18-10+ |
InChI-Schlüssel |
NCEJRZUGBNJWNH-VCHYOVAHSA-N |
Isomerische SMILES |
C1/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)C4=C(O1)C=CC(=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1C(=CC2=CC3=C(C=C2)OCO3)C(=O)C4=C(O1)C=CC(=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.